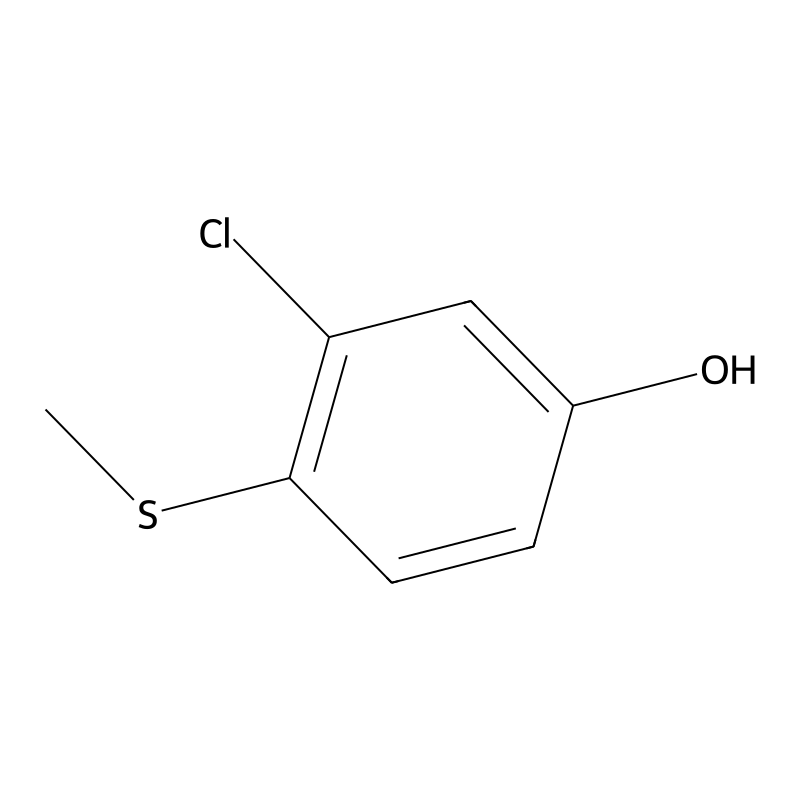

3-Chloro-4-(methylthio)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-4-(methylthio)phenol is an organic compound with the chemical formula C7H7ClOS. It features a chlorinated phenolic structure, where a chlorine atom is substituted at the meta position relative to a methylthio group on the aromatic ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, owing to its unique structural characteristics.

The chemical behavior of 3-Chloro-4-(methylthio)phenol can be characterized by several key reactions:

- Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, making the compound reactive towards nucleophiles.

- Oxidation: The methylthio group may undergo oxidation, leading to the formation of sulfoxides or sulfones, which can alter the compound's biological activity and reactivity .

- Acid-Base Reactions: As a phenolic compound, it can act as a weak acid, participating in proton transfer reactions in various chemical environments.

Several methods can be employed to synthesize 3-Chloro-4-(methylthio)phenol:

- Chlorination of 4-Methylthiophenol: This method involves treating 4-methylthiophenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

- Methylation followed by Chlorination: Starting from 3-chloro-4-hydroxyphenol, methylation can be performed using methyl iodide followed by chlorination to yield the target compound

3-Chloro-4-(methylthio)phenol has various applications:

- Agricultural Chemicals: Its potential as an agrochemical candidate is notable due to its possible herbicidal or fungicidal properties.

- Pharmaceutical Intermediates: It may serve as an intermediate in the synthesis of more complex pharmaceutical compounds.

- Industrial

Research into the interactions of 3-Chloro-4-(methylthio)phenol with biological systems is limited but suggests potential interactions with:

- Enzymatic Pathways: The compound may interact with enzymes involved in detoxification processes, influencing metabolic pathways.

- Cell Membranes: Due to its lipophilic nature, it may affect cell membrane integrity and function.

Several compounds share structural similarities with 3-Chloro-4-(methylthio)phenol. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-3-methylphenol | Hydroxytoluene with chlorine at position 4 | Known for its use in industrial applications |

| 3-Methylthio-4-hydroxyphenol | Hydroxy derivative of methylthio compound | Exhibits strong antibacterial properties |

| 2-Chloro-5-methylphenol | Chlorinated phenolic compound | Often used as a precursor in synthetic organic chemistry |

These compounds illustrate various functional groups and positions that influence their reactivity and biological activity. The presence of both chlorine and methylthio groups in 3-Chloro-4-(methylthio)phenol contributes to its unique properties compared to these similar compounds.